![molecular formula C16H16FN5O B2961423 4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478062-74-7](/img/structure/B2961423.png)
4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Analysis and Synthesis Techniques
- The crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate , was determined through X-ray analysis, highlighting the importance of structural elucidation in understanding the chemical properties and potential biological activities of such compounds (S. Oezbey et al., 1998).
Pharmacological Activity
- Studies on derivatives of visnaginone and khellinone synthesized into novel compounds demonstrated significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors with analgesic and anti-inflammatory activities. These findings illustrate the potential pharmacological applications of such compounds in treating conditions involving inflammation and pain (A. Abu‐Hashem et al., 2020).
Molecular Interaction Studies
- The inactivation of human cytochrome P450 2D6 (CYP2D6) by four mechanism-based inactivators, including compounds with structural similarities to the query chemical, was analyzed to understand adverse drug interactions and the role of molecular structures in enzyme inactivation processes (Mara R. Livezey et al., 2012).
Antiviral and Antipsychotic Potential
- Pyrazolo[3,4-d]pyrimidines were identified as potent enterovirus inhibitors , particularly against coxsackieviruses, showcasing the antiviral potential of such compounds at nanomolar concentrations. This indicates the relevance of exploring these compounds for therapeutic applications in viral infections (J. Chern et al., 2004).
- The synthesis of conformationally restricted butyrophenones demonstrated affinity for multiple dopamine and serotonin receptors, offering insights into the development of novel antipsychotic agents with minimized side effects (E. Raviña et al., 2000).
Mechanism of Action
While the specific mechanism of action for “4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine” is not provided in the search results, similar compounds have been studied for their anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-11-14-15(18-10-19-16(14)23-20-11)22-8-6-21(7-9-22)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKPQMRROMPTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327030 |
Source
|
Record name | 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819641 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine | |
CAS RN |
478062-74-7 |
Source
|
Record name | 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.